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molecular formula C10H8BrNO B1604123 7-Bromo-6-methoxyisoquinoline CAS No. 666735-07-5

7-Bromo-6-methoxyisoquinoline

Cat. No. B1604123
M. Wt: 238.08 g/mol
InChI Key: SALVVNBIQORSAL-UHFFFAOYSA-N
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Patent
US07560558B2

Procedure details

7-Bromo-6-methoxyisoquinoline (50 mg) and sodium thiomethoxide (147 mg) were suspended in N,N-dimethylformamide (2 ml), and the suspensioin was stirred at 150° C. for 2 hr. The reaction solution was cooled to room temperature, the reaction solution was then filtered, and the solvent was removed from the filtrate by distillation under the reduced pressure. The residue was purified by thin layer chromatography using chloroform-methanol to give 7-bromo-6-hydroxyisoquinoline (11 mg, yield 22%).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
147 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][N:8]=[CH:9]2)=[CH:4][C:3]=1[O:12]C.C[S-].[Na+]>CN(C)C=O>[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][N:8]=[CH:9]2)=[CH:4][C:3]=1[OH:12] |f:1.2|

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
BrC1=C(C=C2C=CN=CC2=C1)OC
Step Two
Name
Quantity
147 mg
Type
reactant
Smiles
C[S-].[Na+]
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
the suspensioin was stirred at 150° C. for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the reaction solution was then filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed from the filtrate by distillation under the reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by thin layer chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C(C=C2C=CN=CC2=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 11 mg
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 23.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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